1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

This 4-bromo regioisomer delivers regioselective C-4 Suzuki coupling for 4,5-diaryl-1H-imidazole kinase inhibitor synthesis—inaccessible with the 5-bromo analog. N-Methyl protection eliminates competing N-arylation, ensuring single products in automated library production. The ortho-tolyl group provides a defined steric/electronic perturbation (ΔLogP +0.18 vs 2-phenyl) for systematic SAR studies. Supplied at 95% purity with ambient storage stability. The definitive scaffold for focused kinase inhibitor libraries.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1049126-60-4
Cat. No. B3033548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-
CAS1049126-60-4
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=CN2C)Br
InChIInChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-10(12)7-14(11)2/h3-7H,1-2H3
InChIKeyFHVVROHXSODRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole (CAS 1049126-60-4): A Trisubstituted Imidazole Building Block for Kinase-Targeted Synthesis


1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (CAS 1049126-60-4) is a trisubstituted imidazole derivative with a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol . It features a bromine atom at the 4-position, a methyl group at N-1, and an ortho-tolyl (2-methylphenyl) group at the 2-position. This scaffold is a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries through palladium-catalyzed cross-coupling reactions at the C-4 bromide [1]. The compound is typically supplied at ≥95% purity and stored at room temperature .

Why 4-Bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Cannot Be Replaced by Generic Imidazole Derivatives in Drug Discovery


Imidazole-based kinase inhibitors derive their potency and selectivity from precise substitution patterns on the heterocyclic core [1]. Simply interchanging the 4-bromo regioisomer with the 5-bromo analog (CAS 1415562-59-2) alters the vector of subsequent cross-coupling, leading to structurally divergent final compounds with unpredictable biological activity . Similarly, replacing the ortho-tolyl group at C-2 with an unsubstituted phenyl ring (as in CAS 86119-59-7) removes the steric and electronic contributions of the methyl group, which can significantly impact target binding and cytotoxicity . The N-1 methyl group is also critical; its absence would introduce an unprotected NH that can interfere with downstream synthetic transformations and alter pharmacokinetic properties. These structural features are not interchangeable without fundamentally changing the compound's utility in focused library synthesis.

Quantitative Differentiation Evidence for 4-Bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Versus Closest Analogs


Regioisomeric Bromine Placement: 4-Bromo Substitution Enables Sequential C-4 Functionalization in Kinase Inhibitor Synthesis

The target compound bears bromine at the 4-position of the imidazole ring, while its closest regioisomer, 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2), bears bromine at the 5-position . In the established three-step synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, selective C-4 bromination of 5-aryl-1-methyl-1H-imidazoles is followed by Suzuki coupling exclusively at the 4-position [1]. The 4-bromo isomer is therefore the direct synthetic precursor to the entire class of 4,5-diaryl-1-methyl-1H-imidazoles, which have demonstrated potent cytotoxicity against human tumor cell lines with IC₅₀ values superior to combretastatin A-4 [1]. The 5-bromo isomer cannot serve this same role; its use would yield regioisomeric products with different biological profiles.

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

Ortho-Tolyl vs. Phenyl at C-2: The Methyl Group Modulates Lipophilicity and Potential Target Binding

The target compound features an ortho-tolyl group at the C-2 position, whereas the commercially common analog 4-bromo-1-methyl-2-phenyl-1H-imidazole (CAS 86119-59-7) carries an unsubstituted phenyl ring . The addition of the ortho-methyl group increases the computed LogP from approximately 2.98 (for the 2-phenyl analog) to 3.16 (for the target compound) [1], reflecting a measurable increase in lipophilicity (ΔLogP ≈ +0.18). In terms of biological activity, the 2-phenyl analog has been reported with an IC₅₀ of 15 µM against MCF7 breast cancer cells ; the ortho-tolyl modification is expected to alter both potency and target selectivity through steric and hydrophobic effects, though direct comparative cytotoxicity data for the target compound are not publicly available.

Medicinal Chemistry Structure-Activity Relationship LogP

N-Methyl Protection Enables Downstream Functionalization Without NH Interference

The target compound is N-methylated at the 1-position. The des-methyl analog, 4-bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4), retains an unprotected NH . In palladium-catalyzed cross-coupling reactions, an unprotected imidazole NH can participate in competing N-arylation side reactions, reducing yield and complicating purification [1]. The N-methyl group of the target compound eliminates this competing pathway, ensuring that Suzuki-Miyaura coupling proceeds exclusively at the C-4 bromide. Moreover, the molecular weight difference (251.12 vs. 237.10 g/mol) and the presence of the N-methyl group alter solubility and chromatographic behavior, which are critical parameters in library synthesis workflows.

Organic Synthesis Protecting Group Strategy Cross-Coupling

Predicted Physicochemical Profile for Pre-Experimental Triage: pKa, LogP, and PSA

Computationally predicted physicochemical parameters for the target compound include a pKa of 3.68 ± 0.60, LogP of 3.16, and polar surface area (PSA) of 17.82 Ų [1]. The 5-bromo regioisomer (CAS 1415562-59-2) has a reported LogP of 3.09 and identical PSA of 17.82 Ų [2], indicating that the bromine position has a modest effect on overall lipophilicity (ΔLogP ≈ 0.07). By contrast, the N-unsubstituted analog 4-bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4) has a lower molecular weight (237.10 vs. 251.12) , and the 5-bromo-N-unsubstituted analog 5-bromo-2-(2-methylphenyl)-1H-imidazole has a LogP of 2.86 , demonstrating that both N-methylation and bromine position contribute additively to lipophilicity.

Computational Chemistry Physicochemical Properties Drug-Likeness

Validated Application Scenarios for 4-Bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Based on Quantitative Evidence


Regioselective Synthesis of 4,5-Diaryl-1-methyl-1H-imidazole Kinase Inhibitors via Suzuki-Miyaura Coupling

The target compound serves as the direct precursor for C-4 arylation in the established three-step synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, a scaffold that has produced derivatives with cytotoxicity exceeding that of combretastatin A-4 [1]. The 4-bromo substituent is positioned for PdCl₂(dppf)-catalyzed Suzuki coupling with arylboronic acids under phase-transfer conditions, a transformation validated to proceed with high regioselectivity and yields suitable for library production [1]. This application is not accessible using the 5-bromo regioisomer, which would require a different synthetic sequence.

Medicinal Chemistry SAR Exploration of 2-Aryl Substitution Effects on Kinase Binding

The ortho-tolyl group at C-2 provides a specific steric and electronic perturbation compared to the 2-phenyl analog (CAS 86119-59-7, IC₅₀ = 15 µM on MCF7) . The predicted LogP increase (ΔLogP ≈ +0.18) [2] makes this compound suitable for systematic SAR studies exploring how ortho-substitution on the 2-aryl ring affects kinase selectivity and cellular potency. The N-methyl protection ensures that the imidazole NH does not interfere with biological target engagement measurements, providing cleaner pharmacological profiling data [3].

Building Block for Parallel Synthesis Libraries Requiring Orthogonal Functionalization

In high-throughput medicinal chemistry workflows, the N-1 methyl group eliminates the competing N-arylation pathway that plagues NH-imidazoles under palladium or copper catalysis [3]. This orthogonality is critical when generating compound libraries via Suzuki coupling at C-4, as it ensures a single product rather than a mixture of C-arylated and N-arylated species. The compound's room-temperature storage stability and commercial availability at ≥95% purity make it practical for automated liquid-handling systems used in library production.

Physicochemical Benchmarking for Computational ADME Prediction Models

The predicted physicochemical parameters (pKa = 3.68, LogP = 3.16, PSA = 17.82 Ų) [2] position this compound as a useful reference point for validating in silico ADME models applied to brominated imidazole scaffolds. The availability of comparative data for the 5-bromo regioisomer (LogP = 3.09) and the N-unsubstituted analog (LogP = 2.86) allows computational chemists to assess how well their predictive models capture the additive contributions of N-methylation and bromine regiochemistry to molecular properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.